molecular formula C7H9BrClNS B6265184 rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans CAS No. 1431304-51-6

rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans

Cat. No.: B6265184
CAS No.: 1431304-51-6
M. Wt: 254.58 g/mol
InChI Key: LBIZQHIHGWNYHM-TYSVMGFPSA-N
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Description

rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans: is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a bromothiophene group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Bromothiophene Introduction: The bromothiophene group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromothiophene boronic acid derivative.

    Amine Introduction: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the cyclopropane intermediate.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of the corresponding thiophene derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural features may allow it to interact with specific biological targets, making it useful in the development of new biochemical probes.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or electronic materials, due to its unique electronic properties conferred by the bromothiophene group.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The cyclopropane ring and the bromothiophene group can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans: Similar structure but with a chlorine atom instead of bromine.

    rac-(1R,2R)-2-(5-methylthiophen-2-yl)cyclopropan-1-amine hydrochloride, trans: Similar structure but with a methyl group instead of bromine.

    rac-(1R,2R)-2-(5-fluorothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans lies in the presence of the bromine atom, which can significantly influence the compound’s reactivity and interactions. Bromine’s larger atomic size and electron-withdrawing properties can affect the compound’s electronic distribution and steric profile, making it distinct from its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1431304-51-6

Molecular Formula

C7H9BrClNS

Molecular Weight

254.58 g/mol

IUPAC Name

(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C7H8BrNS.ClH/c8-7-2-1-6(10-7)4-3-5(4)9;/h1-2,4-5H,3,9H2;1H/t4-,5-;/m1./s1

InChI Key

LBIZQHIHGWNYHM-TYSVMGFPSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(S2)Br.Cl

Canonical SMILES

C1C(C1N)C2=CC=C(S2)Br.Cl

Purity

95

Origin of Product

United States

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